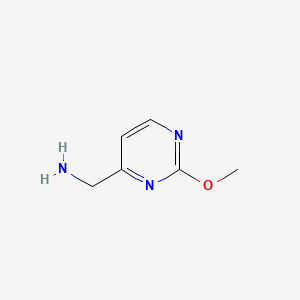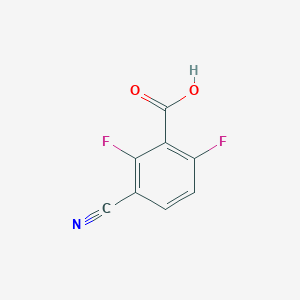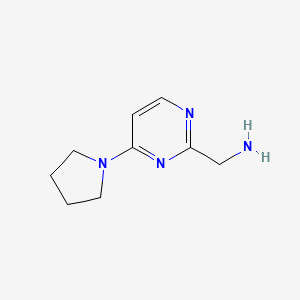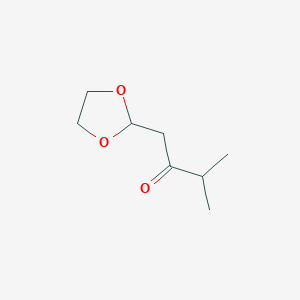
1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one
Übersicht
Beschreibung
1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one is an organic compound featuring a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ and OsO₄.
Reduction: Reduction can be achieved using agents like NaBH₄ and LiAlH₄.
Substitution: The compound can participate in substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: NaBH₄, LiAlH₄, H₂/Ni, H₂/Rh.
Substitution: RLi, RMgX, RCuLi, RCOCl, RCHO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action for 1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one involves its interaction with molecular targets through its functional groups. The compound can act as a nucleophile or electrophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of intermediates such as 1,3-dioxolan-2-yl cations .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: Similar structure but with a six-membered ring.
1,2-Dioxolane: Isomer with adjacent oxygen centers, forming a peroxide.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-3-methyl-butan-2-one is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications compared to similar compounds .
Eigenschaften
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(9)5-8-10-3-4-11-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANODHRSUFVSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


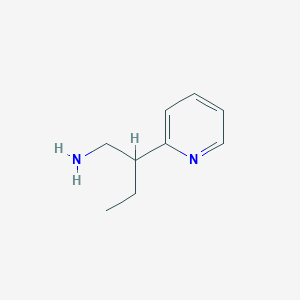


![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol](/img/structure/B1465795.png)
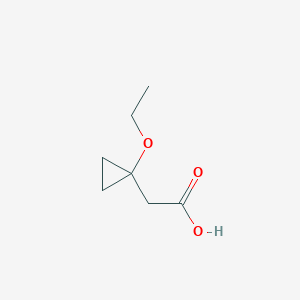
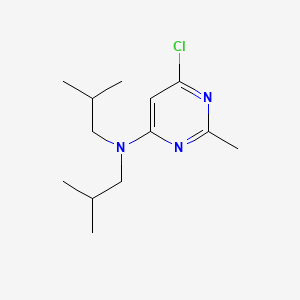
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)
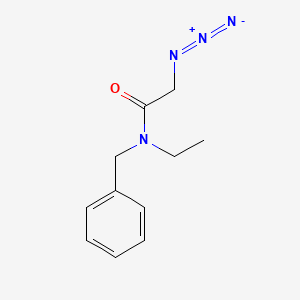
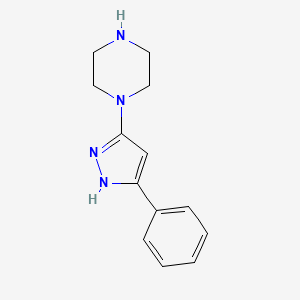

![N-[4-(3-hydroxyazetidine-1-carbonyl)phenyl]acetamide](/img/structure/B1465806.png)
